![molecular formula C17H16N2O3S B2981484 5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 2097915-05-2](/img/structure/B2981484.png)

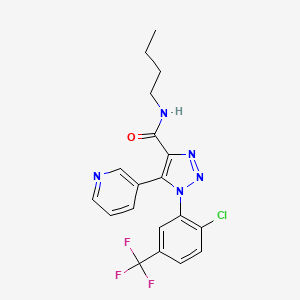

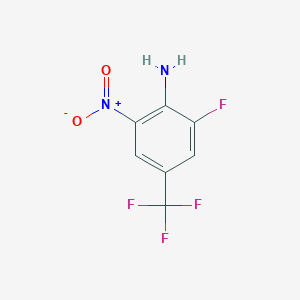

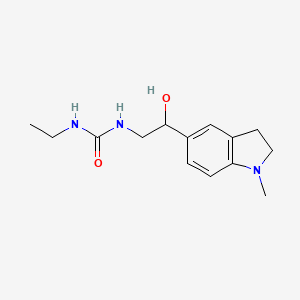

5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a cyclopropyl group, a furan ring, a thiophene ring, an oxazole ring, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopropyl group could be introduced via a cyclopropanation reaction . The furan and thiophene rings could be synthesized using Paal-Knorr synthesis or other similar methods . The oxazole ring could be formed via a cyclization reaction, and the carboxamide group could be introduced via a reaction with an amine .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group is a three-membered ring, which introduces strain into the molecule. The furan, thiophene, and oxazole rings are aromatic and contribute to the stability of the molecule .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the furan and thiophene rings could undergo electrophilic aromatic substitution reactions. The oxazole ring could potentially undergo reactions at the nitrogen atom .Scientific Research Applications

Antimicrobial and Antitubercular Activities

A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which are structurally related to the compound , was synthesized and evaluated for antitubercular activity. These compounds showed promising results as inhibitors of Mycobacterium tuberculosis, with five analogs exhibiting minimal inhibitory concentrations (MICs) of 3.12 µg/cm^3, indicating potent antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020). Furthermore, various synthesized compounds were screened for their antimicrobial activities, revealing some displayed activity against tested microorganisms, highlighting their potential in addressing bacterial infections (Başoğlu et al., 2013).

Antiallergic Properties

A study on a series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides revealed potent antiallergic activity, with the most active compound inhibiting the action of serotonin, histamine, and bradykinin by 94, 92, and 100%, respectively, in dermal vascular permeability and active anaphylaxis assays in rats (Georgiev et al., 1987).

Synthesis of Novel Chemical Structures

The synthesis of lignan conjugates via cyclopropanation and their antimicrobial and antioxidant studies were explored, indicating that certain compounds demonstrated excellent antibacterial and antifungal properties, along with profound antioxidant potential. This research highlights the compound's relevance in creating new chemical entities with potential biological activities (Raghavendra et al., 2016). Additionally, the transformation of N-(2-acylaryl)benzamides and analogous compounds under Camps cyclization conditions to various derivatives underscores the compound's utility in chemical synthesis, leading to the generation of new chemical entities with potential pharmacological applications (Mochalov et al., 2016).

Future Directions

properties

IUPAC Name |

5-cyclopropyl-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-17(13-9-15(22-19-13)11-5-6-11)18-10-12(14-3-1-7-21-14)16-4-2-8-23-16/h1-4,7-9,11-12H,5-6,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLNKOWYSKHBDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

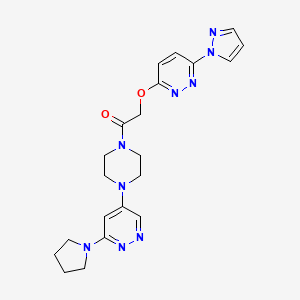

![5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2981406.png)

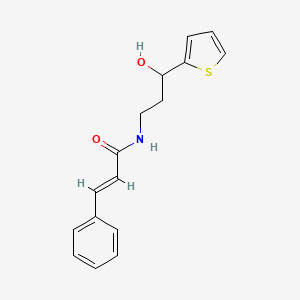

![Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2981415.png)

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)